4-Hydroxy-8-methylquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one involves heating the N,N′-di-(2-methylphenyl)malonamide in methanesulfunic acid, which contains 10% phosphorus pentoxide at 150 °C, for 90 min . The resultant dark viscous solution is allowed to cool, and water is added. The resultant gum solidifies on prolonged standing. The solid is filtered and then dissolved in 100 mL 10% sodium hydroxide .Molecular Structure Analysis
The molecular weight of 4-Hydroxy-8-methylquinolin-2(1H)-one is 175.18 g/mol. It consists of 13 heavy atoms and 10 aromatic heavy atoms .Chemical Reactions Analysis
The compound has been synthesized and its reactivity towards certain nucleophilic substitution reactions at position-4 has been investigated . Thiation, hydrazination, azidation, and amination reactions led to the formation of a series of 4-substituted 2-quinolinones (or 2-thiones) .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.2 mg/ml .Scientific Research Applications
Antimicrobial Activity
4-Hydroxy-8-methylquinolin-2(1H)-one and its analogues have demonstrated significant antimicrobial activities. For instance, a study investigated the antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues, finding that these compounds could serve as natural preservatives against foodborne bacteria (Kim et al., 2014).
Synthesis and Characterization
4-Hydroxy-8-methylquinolin-2(1H)-one has been a subject of interest in the synthesis of various compounds. For example, a study demonstrated a one-pot synthesis protocol for 4H-Pyrano[3,2-c]quinoline, a compound with potential pharmaceutical applications (Vereshchagin et al., 2015). Additionally, Patel and Patel (2017) investigated the synthesis and spectroscopic characterization of divalent transition metal complexes of 8-hydroxyquinoline, highlighting its pharmacological importance (Patel & Patel, 2017).
Application in Alzheimer's Disease Treatment
The family of 2-substituted 8-hydroxyquinolines, including compounds similar to 4-hydroxy-8-methylquinolin-2(1H)-one, has been proposed for the treatment of Alzheimer's disease. These compounds show potential in acting as metal chaperones, disaggregating amyloid plaques, and reversing the Alzheimer's phenotype in animal models (Kenche et al., 2013).
Solvatochromic Studies
Solvatochromic studies of compounds like 2-hydroxy-4-methylquinoline, a relative of 4-hydroxy-8-methylquinolin-2(1H)-one, have been conducted to determine dipole moments and solute-solvent interactions. These studies are valuable for understanding the electronic properties of such compounds (Rautela et al., 2010).
Corrosion Inhibition
Research has explored the use of 8-hydroxyquinoline derivatives, including 4-hydroxy-8-methylquinolin-2(1H)-one, as corrosion inhibitors. A study synthesized new derivatives and evaluated their efficiency in protecting carbon steel in hydrochloric acid, showcasing the compound's potential in industrial applications (Rbaa et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-8-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOMMRNDCZSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715630 | |
Record name | 4-Hydroxy-8-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methylquinolin-2(1H)-one | |
CAS RN |
1677-42-5 | |
Record name | 4-Hydroxy-8-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30715630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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